(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
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Overview
Description
(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol typically involves multiple steps, including the formation of the core structure followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the core polycyclic structure.
Functional Group Modifications: Introduction of hydroxyl groups and methyl groups under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques such as:
Catalytic Reactions: Use of catalysts to increase the efficiency and selectivity of the reactions.
High-Pressure and High-Temperature Conditions: To facilitate certain reaction steps.
Chemical Reactions Analysis
Types of Reactions
(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol is studied for its unique structural properties and reactivity.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, research may focus on the compound’s potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound may be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of (3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Involvement in signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-one: A similar compound with a ketone group instead of a hydroxyl group.
(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol lies in its specific structural configuration and the presence of multiple methyl groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C30H50O |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3R,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-24,31H,10-19H2,1-8H3/t21?,22?,23?,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
JFSHUTJDVKUMTJ-OGQDUQSFSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C)C |
Origin of Product |
United States |
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